1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL
Description
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is a bicyclic alcohol-amine hybrid compound featuring a cyclobutanol core fused with a 3-methylcyclopentyl moiety bearing an aminomethyl substituent.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-3-6-10(7-9,8-12)11(13)4-2-5-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
RCGFCNAULQXWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C2(CCC2)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction
The key challenge is constructing the cyclobutane ring with high stereoselectivity and yield. Several methods have been reported:
Photochemical [2+2] Cycloaddition : This classical approach involves the photochemical [2+2] cycloaddition of alkenes or alkynes to generate cyclobutane derivatives. For example, the photochemical cycloaddition of appropriately substituted alkenes can produce cyclobutane rings with stereocontrol.
Transition Metal-Catalyzed Cyclization : Modern methods employ transition-metal catalysis, especially rhodium, ruthenium, or iridium complexes, to facilitate cyclization of suitable precursors. These methods often allow for better regio- and stereoselectivity.
Ring Contraction of Larger Cyclic Precursors : Synthesis can also involve the contraction of larger rings (e.g., cyclopentanes) via photochemical or thermal methods to generate cyclobutane rings.
Functionalization with Aminomethyl and Hydroxyl Groups
Once the cyclobutane core is established, the subsequent steps involve selective introduction of the aminomethyl and hydroxyl groups:
Nucleophilic Substitution or Amination : The aminomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring reacts with aminomethyl nucleophiles, often under basic or catalytic conditions.
Hydroxylation : Hydroxyl groups are typically introduced through oxidation or direct hydroxylation of the precursor, often using reagents like osmium tetroxide or via radical-mediated processes.
Specific Synthetic Routes
Based on recent literature, one promising route involves:
- Preparation of a cyclobutane precursor via photochemical [2+2] cycloaddition of an alkene or alkyne derivative bearing the cyclopentyl substituent.
- Functionalization of the cyclobutane with aminomethyl groups through nucleophilic substitution or reductive amination, using formaldehyde derivatives or aminomethylating agents.
- Hydroxylation of the cyclobutane ring at the desired position, often via catalytic oxidation.
Representative Reaction Scheme
Alkene precursor + UV light → Cyclobutane core
Cyclobutane + Formaldehyde derivative + Amine → Aminomethylated cyclobutane
Aminomethylated cyclobutane + Oxidant → Hydroxylated derivative
This sequence emphasizes the importance of regioselectivity and stereocontrol at each step.
Research Findings and Data
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical [2+2] cycloaddition | UV light, alkenes | Ambient or controlled temperature | High regioselectivity | Requires UV equipment, limited substrate scope |
| Transition-metal catalysis | Rh, Ru, Ir complexes | Mild temperatures, inert atmosphere | Stereoselectivity, functional group tolerance | Catalyst cost, need for optimization |
| Ring contraction | Larger cyclic precursors | Thermal or photochemical | Efficient ring formation | Multi-step process, stereocontrol challenges |
Recent studies indicate that transition-metal catalysis, especially rhodium-mediated cyclization, offers high selectivity and yields, making it a preferred approach for synthesizing complex cyclobutane derivatives like the target compound.
Notes on Stereochemistry and Functional Group Compatibility
- Stereoselectivity is critical, especially when introducing the aminomethyl group, which can influence biological activity.
- The presence of the methyl substituent on the cyclopentyl ring requires regioselective functionalization strategies.
- Protecting groups may be employed during synthesis to prevent undesired side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds, such as drugs, dyes, and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a component in surfactants, lubricants, and additives for dissolvable agents, dewetting agents, and refrigerants
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL (inferred properties) with structurally related cyclobutanol and cycloalkylamine derivatives:
Key Findings:
Structural Strain vs. Reactivity: Cyclobutanol derivatives (e.g., 1-phenylcyclobutane-1-ol) exhibit higher strain than larger cycloalkanols (e.g., 1-methylcyclopentanol), which can enhance reactivity in ring-opening or functionalization reactions . However, steric bulk (e.g., 3-methylcyclopentyl) may hinder certain transformations, as seen in failed Pd-catalyzed reactions of alkyl-substituted cyclobutanols .
Fluorinated analogs (e.g., 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol) further optimize pharmacokinetic properties .
Synthetic Challenges : Cyclopropane- and cyclobutane-fused alcohols often require specialized methods, such as Grignard additions to strained ketones or palladium-catalyzed cross-couplings . Functionalization of the 3-methylcyclopentyl group may necessitate protecting-group strategies to avoid side reactions.
Biological Activity
1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features, including a cyclobutane ring and an aminomethyl group, suggest it may interact with biological systems in significant ways.
- Molecular Formula : C11H21NO
- Molecular Weight : 183.29 g/mol
- CAS Number : 1859005-49-4
The compound's structure allows for specific interactions with biological targets, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially offering antidepressant effects.
- Anti-inflammatory Properties : The presence of the hydroxyl group allows for interactions that may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
- Neuroprotective Effects : Preliminary findings indicate that such compounds may provide neuroprotection against oxidative stress, which is critical in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Modulation : The aminomethyl group can form hydrogen bonds with various receptors, influencing their activity.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Antidepressant Activity
A study investigating structurally related compounds demonstrated significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the synaptic cleft, suggesting a similar potential for this compound.
Anti-inflammatory Research
Research conducted on analogs of this compound revealed promising anti-inflammatory activities. In vitro assays showed reduced production of pro-inflammatory cytokines when treated with these compounds. This suggests that this compound could be explored for therapeutic applications in conditions like arthritis or other inflammatory diseases.
Neuroprotective Studies
In models of oxidative stress, related compounds have shown the ability to protect neuronal cells from damage. The proposed mechanism involves the scavenging of free radicals and modulation of apoptotic pathways, indicating a potential for neuroprotective strategies using this compound.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Molecular Formula | Key Biological Activity |
|---|---|---|---|
| 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol | Structure | C9H17NO | Neuroprotective |
| 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL | Structure | C9H19NO | Antidepressant |
| 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol | Structure | C10H19NO | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
